Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through nucleophilic substitution reactions, where a suitable nucleophile reacts with a 2,4-dichlorophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dihydrobenzofurans.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in treating skin diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory properties.
Uniqueness
Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18Cl2O4 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2O4/c1-11(2)25-20(23)19-12(3)26-18-7-6-15(9-16(18)19)24-10-13-4-5-14(21)8-17(13)22/h4-9,11H,10H2,1-3H3 |
InChI Key |
BHZHWRXYDXJULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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